molecular formula C15H17Cl2NO2 B3134591 1-Tert-butyl-6-(2,4-dichlorophenyl)piperidine-2,4-dione CAS No. 400081-48-3

1-Tert-butyl-6-(2,4-dichlorophenyl)piperidine-2,4-dione

Cat. No.: B3134591
CAS No.: 400081-48-3
M. Wt: 314.2 g/mol
InChI Key: XJTJCAOHEOEUQZ-UHFFFAOYSA-N
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Description

This compound is characterized by a piperidine ring substituted with a tert-butyl group and a 2,4-dichlorophenyl group, making it a valuable subject for various chemical studies.

Preparation Methods

The synthesis of 1-Tert-butyl-6-(2,4-dichlorophenyl)piperidine-2,4-dione typically involves multiple steps, starting with the preparation of the piperidine ring followed by the introduction of the tert-butyl and dichlorophenyl groups. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Tert-butyl Group: This step often involves alkylation reactions using tert-butyl halides under basic conditions.

    Attachment of the 2,4-Dichlorophenyl Group: This can be accomplished through a Friedel-Crafts acylation reaction using 2,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Tert-butyl-6-(2,4-dichlorophenyl)piperidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atoms

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Tert-butyl-6-(2,4-dichlorophenyl)piperidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 1-Tert-butyl-6-(2,4-dichlorophenyl)piperidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

1-Tert-butyl-6-(2,4-dichlorophenyl)piperidine-2,4-dione can be compared with similar compounds such as:

    This compound: Similar in structure but with different substituents on the piperidine ring.

    2,4-Dichlorophenylpiperidine: Lacks the tert-butyl group, leading to different chemical and biological properties.

    Tert-butylpiperidine: Lacks the dichlorophenyl group, resulting in distinct reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-tert-butyl-6-(2,4-dichlorophenyl)piperidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2NO2/c1-15(2,3)18-13(7-10(19)8-14(18)20)11-5-4-9(16)6-12(11)17/h4-6,13H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTJCAOHEOEUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(CC(=O)CC1=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Tert-butyl-6-(2,4-dichlorophenyl)piperidine-2,4-dione
Reactant of Route 2
1-Tert-butyl-6-(2,4-dichlorophenyl)piperidine-2,4-dione
Reactant of Route 3
1-Tert-butyl-6-(2,4-dichlorophenyl)piperidine-2,4-dione
Reactant of Route 4
1-Tert-butyl-6-(2,4-dichlorophenyl)piperidine-2,4-dione
Reactant of Route 5
1-Tert-butyl-6-(2,4-dichlorophenyl)piperidine-2,4-dione
Reactant of Route 6
1-Tert-butyl-6-(2,4-dichlorophenyl)piperidine-2,4-dione

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